N-benzylprop-2-ynamide
Overview
Description
N-benzylprop-2-ynamide: is an organic compound with the molecular formula C₁₀H₉NO. It is a member of the ynamide family, characterized by the presence of a nitrogen atom bonded to an alkyne group. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical transformations .
Mechanism of Action
Target of Action
Ynamides, a class of compounds to which n-benzylprop-2-ynamide belongs, have been widely applied in the rapid assembly of a diverse range of structurally complex n-containing molecules
Mode of Action
Ynamides, in general, have been known to undergo various transformations, including Brønsted acid-mediated reactions . These reactions represent significant advances in ynamide chemistry . More specific information about this compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
As a member of the ynamide class of compounds, it may be involved in the synthesis of N-containing molecules . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding a compound’s bioavailability, and how it is absorbed and processed within the body
Result of Action
As a ynamide, it may contribute to the assembly of structurally complex N-containing molecules . More specific information about the results of this compound’s action would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation of Propiolic Acid: One common method for preparing N-benzylprop-2-ynamide involves the amidation of propiolic acid with benzylamine.
Sonogashira Coupling: Another synthetic route involves the Sonogashira coupling of benzylamine with a terminal alkyne, such as 2-bromo-1-propyne, in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzylprop-2-ynamide can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens, organometallic compounds
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: N-benzylprop-2-ynamide is widely used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures, including heterocycles and natural product analogs .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their biological activity and interactions .
Medicine: Its ability to form stable amide bonds makes it a valuable intermediate in drug synthesis .
Industry: this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for the synthesis of polymers, coatings, and other industrial products .
Comparison with Similar Compounds
N-benzylprop-2-ynylamine: Similar structure but with an amine group instead of an amide.
N-benzylprop-2-ynylcarbamate: Contains a carbamate group instead of an amide.
N-benzylprop-2-ynylsulfonamide: Contains a sulfonamide group instead of an amide.
Uniqueness: N-benzylprop-2-ynamide stands out due to its unique combination of an amide group and an alkyne group. This dual functionality allows for a wide range of chemical transformations, making it a versatile and valuable compound in synthetic chemistry .
Properties
IUPAC Name |
N-benzylprop-2-ynamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDFRWFHFZMEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401929 | |
Record name | Propynoic acid benzylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87605-11-6 | |
Record name | Propynoic acid benzylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylprop-2-ynamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.